![molecular formula C28H29N3O3S B2496678 N-(2-(3-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide CAS No. 443332-89-6](/img/structure/B2496678.png)
N-(2-(3-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide
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Overview
Description
N-(2-(3-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C28H29N3O3S and its molecular weight is 487.62. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The search for new antimicrobial compounds is critical due to the growing resistance of Gram-positive pathogens to existing drugs. N-(2-(3-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide derivatives have shown promise in combating multidrug-resistant bacteria and emerging fungal pathogens .
- Specifically, thiazole derivatives derived from this compound demonstrated excellent activity against methicillin and tedizolid/linezolid-resistant Staphylococcus aureus (S. aureus) strains. Additionally, they exhibited favorable activity against vancomycin-resistant Enterococcus faecium (E. faecium) and drug-resistant Candida strains .
- The compound’s structure contains a thiazole ring, which is a versatile heterocyclic scaffold. Researchers have explored its cyclization reactions to create novel derivatives with potential applications in drug discovery and materials science .
Antimicrobial Agents
Heterocyclic Synthesis
Mechanism of Action
Target of action
The compound contains a thiophene ring , which is a common structural motif in biologically active compounds. Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of action
The mode of action of a compound depends on its structure and the target it interacts with. In general, thiophene derivatives can interact with various targets in the body, leading to different biological effects .
Biochemical pathways
Without specific information about the compound’s target, it’s difficult to determine the exact biochemical pathways it affects. Thiophene derivatives are known to be involved in a variety of biochemical processes .
Result of action
The molecular and cellular effects of the compound’s action would depend on its target and mode of action. As mentioned, thiophene derivatives can have a variety of effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
properties
IUPAC Name |
N-[2-[3-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c1-19-12-13-20(2)23(16-19)30-27(32)18-35-26-17-31(24-10-6-4-8-21(24)26)15-14-29-28(33)22-9-5-7-11-25(22)34-3/h4-13,16-17H,14-15,18H2,1-3H3,(H,29,33)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXAWCNMKXMMGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-methoxybenzamide |
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